molecular formula C13H20BrN B3208580 2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide CAS No. 1051368-95-6

2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide

Cat. No.: B3208580
CAS No.: 1051368-95-6
M. Wt: 270.21 g/mol
InChI Key: MYXVDUJWUYVCIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide is a chemical compound with the molecular formula C13H20BrN. It is a derivative of tetrahydroquinoline, characterized by the presence of four methyl groups at positions 2, 2, 4, and 6 on the quinoline ring. This compound is often used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Target of Action

Some derivatives of tetrahydroquinoline have been found to exhibit significant anti-inflammatory activity , suggesting potential targets could be inflammatory pathways or mediators.

Mode of Action

Based on the anti-inflammatory activity observed in related compounds , it can be hypothesized that this compound may interact with its targets to modulate inflammatory responses.

Biochemical Pathways

, related compounds have been found to influence the NF-κB pathway, which plays a crucial role in the occurrence of chronic inflammation in the brain.

Result of Action

Given the anti-inflammatory activity of related compounds , it is possible that this compound may exert similar effects, potentially leading to reduced inflammation.

Biochemical Analysis

Biochemical Properties

2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial for understanding the compound’s antioxidant properties and its potential role in mitigating oxidative damage in cells .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. The compound can modulate the expression of genes related to antioxidant defense mechanisms, thereby enhancing cellular resistance to oxidative damage. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain pro-oxidant enzymes, thereby reducing the production of reactive oxygen species. This inhibition is achieved through direct binding interactions with the enzyme’s active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its efficacy may decrease over extended periods due to gradual degradation. Long-term exposure to the compound has been associated with sustained antioxidant effects in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial antioxidant properties without significant adverse effects. At higher doses, it may induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its beneficial effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and antioxidant defense. It interacts with enzymes such as glutathione peroxidase and thioredoxin reductase, which are essential for maintaining cellular redox balance. These interactions influence metabolic flux and the levels of key metabolites involved in oxidative stress responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to mitochondria, where it exerts its antioxidant effects by interacting with mitochondrial enzymes and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide typically involves the alkylation of 1,2,3,4-tetrahydroquinoline with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4,4-Tetramethyl-1,3-cyclobutanediol
  • 2,2,6,6-Tetramethyl-4-piperidone
  • 2,2,4,4-Tetramethyl-1,3-cyclobutanedione

Uniqueness

2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2,2,4,6-tetramethyl-3,4-dihydro-1H-quinoline;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.BrH/c1-9-5-6-12-11(7-9)10(2)8-13(3,4)14-12;/h5-7,10,14H,8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXVDUJWUYVCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=C(C=C2)C)(C)C.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1051368-95-6
Record name Quinoline, 1,2,3,4-tetrahydro-2,2,4,6-tetramethyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1051368-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide
Reactant of Route 2
2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide
Reactant of Route 3
2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide
Reactant of Route 4
2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide
Reactant of Route 5
2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide
Reactant of Route 6
2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.